REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([N:7]2[CH2:13][CH2:12][CH2:11][NH:10][C:9](=[O:14])[CH2:8]2)=[N:4][CH:3]=1.[NH2:15][C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[C:20]([N+:22]([O-:24])=[O:23])[CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC>[NH2:15][C:16]1[CH:17]=[C:18]([C:2]2[S:6][C:5]([N:7]3[CH2:13][CH2:12][CH2:11][NH:10][C:9](=[O:14])[CH2:8]3)=[N:4][CH:3]=2)[CH:19]=[C:20]([N+:22]([O-:24])=[O:23])[CH:21]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.96 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)N1CC(NCCC1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)N1CC(NCCC1)=O
|
Name
|
|
Quantity
|
1.291 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=C(C1)[N+](=O)[O-])B(O)O
|
Name
|
tetrakis-(triphenylphosphine)palladium(0)
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.65 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
42 mL
|
Type
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solvent
|
Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The headspace was flushed with nitrogen
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Type
|
CUSTOM
|
Details
|
the vessel capped
|
Type
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TEMPERATURE
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Details
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The reaction was then cooled to room temperature
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Type
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ADDITION
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Details
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25% aqueous ammonium acetate was added
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (3×)
|
Type
|
WASH
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Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification via CombiFlash (ethanol/ethyl acetate)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=C(S1)N1CC(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.77 mmol | |
AMOUNT: MASS | 590 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |